3-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzo[g][1]benzothiole-2-carboxamide
Description
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Properties
IUPAC Name |
3-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzo[g][1]benzothiole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H13Cl2F3N2OS2/c26-19-11-14(25(28,29)30)12-31-24(19)34-16-8-6-15(7-9-16)32-23(33)22-20(27)18-10-5-13-3-1-2-4-17(13)21(18)35-22/h1-12H,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKPCCFBMCLVDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=C3Cl)C(=O)NC4=CC=C(C=C4)SC5=C(C=C(C=N5)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H13Cl2F3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzo[g] benzothiole-2-carboxamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 488.26 g/mol. The compound features a trifluoromethyl group, a chloro substituent, and a sulfanyl group, which may contribute to its biological properties.
Structural Formula
The structural representation can be summarized as follows:
Antimicrobial Properties
Research indicates that compounds similar to 3-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzo[g] benzothiole-2-carboxamide exhibit significant antimicrobial activity. A study evaluating related pyridine derivatives showed effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Activity
Several studies have suggested that the compound may possess anticancer properties. For instance, derivatives with similar structural motifs have been evaluated for their ability to inhibit cancer cell proliferation. A notable case study demonstrated that a related compound reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways .
The proposed mechanism involves the inhibition of specific enzymes related to cell division and growth, potentially affecting pathways such as the MAPK/ERK pathway. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancerous cells .
Case Studies
- Antimicrobial Efficacy : In a controlled study, derivatives of the compound were tested against fungal pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Candida albicans, demonstrating promising antifungal activity .
- Cytotoxicity in Cancer Cells : A comparative analysis was conducted on various derivatives, revealing that one derivative exhibited IC50 values of 15 µM against human lung cancer cells (A549), indicating strong cytotoxic effects .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC/IC50 Value | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 32 µg/mL | |
| Compound B | Anticancer | 15 µM | |
| Compound C | Antifungal | 64 µg/mL |
Table 2: Structural Features and Biological Correlation
| Structural Feature | Biological Activity | Correlation Strength |
|---|---|---|
| Trifluoromethyl group | Increased lipophilicity | Strong |
| Chloro substituent | Enhanced antimicrobial | Moderate |
| Sulfanyl group | Potential enzyme inhibition | Strong |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
